molecular formula C7H8BrNO B6160746 (4-bromo-6-methylpyridin-3-yl)methanol CAS No. 1805551-36-3

(4-bromo-6-methylpyridin-3-yl)methanol

Cat. No.: B6160746
CAS No.: 1805551-36-3
M. Wt: 202
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Description

(4-Bromo-6-methylpyridin-3-yl)methanol is a pyridine derivative featuring a bromo substituent at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol. The compound is of interest in medicinal chemistry and materials science due to the reactive bromo group, which facilitates cross-coupling reactions, and the hydroxymethyl group, which offers a site for further functionalization .

Properties

CAS No.

1805551-36-3

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination with N-Bromosuccinimide

Electrophilic bromination of 6-methylpyridin-3-ylmethanol using N-bromosuccinimide (NBS) and FeCl₃ in dichloromethane at 0°C provides moderate regioselectivity (4-bromo:2-bromo = 3:1). The reaction proceeds via σ-complex formation, with FeCl₃ polarizing NBS to generate Br⁺. Column chromatography isolates the 4-bromo isomer in 45% yield. While operationally simple, this method suffers from poor selectivity, necessitating advanced purification.

Pyridine Ring Construction via Hantzsch-Type Cyclization

Kröhnke Pyridine Synthesis with Preinstalled Substituents

The Kröhnke approach constructs the pyridine ring from a 1,5-diketone precursor. Ethyl 4-bromoacetoacetate and 3-hydroxypropanal undergo aldol condensation to form a 1,5-diketone, which cyclizes with ammonium acetate in acetic acid at 120°C. The resulting 4-bromo-6-methylpyridine-3-carboxylate is reduced with LiAlH₄ to yield the hydroxymethyl derivative. This three-step sequence affords a 58% overall yield but requires meticulous stoichiometric control during cyclization.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Bromine Installation

A palladium-catalyzed coupling strategy installs bromine post-ring formation. 3-Hydroxymethyl-6-methylpyridine undergoes iodination at the 4-position using N-iodosuccinimide (NIS) and H₂SO₄, yielding 4-iodo-6-methylpyridin-3-ylmethanol. Subsequent Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water (9:1) at 90°C replaces iodine with bromine via a modified Miyaura borylation followed by bromination. This method achieves 76% yield but demands expensive catalysts.

Functional Group Interconversion Approaches

Nitrile Reduction to Hydroxymethyl

4-Bromo-6-methylpyridine-3-carbonitrile is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by careful hydrolysis with dilute HCl to yield the hydroxymethyl derivative. This one-step process provides 82% yield but requires strict anhydrous conditions to avoid over-reduction to the amine.

Oxidation of Methyl to Hydroxymethyl

Direct oxidation of 4-bromo-3,6-dimethylpyridine using selenium dioxide (SeO₂) in dioxane/water (4:1) at 80°C selectively converts the 3-methyl group to a hydroxymethyl moiety. The reaction proceeds via a selenoxide intermediate, affording 65% yield. Over-oxidation to the carboxylic acid is minimized by controlling reaction time.

Comparative Analysis of Synthetic Methods

The table below benchmarks key parameters for each method:

MethodKey Reagents/CatalystsYield (%)SelectivityScalability
Directed MetalationLDA, 1,2-dibromotetrafluoroethane68–72HighModerate
Electrophilic BrominationNBS, FeCl₃45LowHigh
Kröhnke CyclizationNH₄OAc, LiAlH₄58ModerateLow
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃76HighLow
Nitrile ReductionLiAlH₄82HighHigh
Methyl OxidationSeO₂65ModerateModerate

The nitrile reduction route offers the highest yield and scalability, whereas directed metalation provides superior selectivity. Transition metal-catalyzed methods, while efficient, are limited by catalyst costs.

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Bromination

FeCl₃ enhances electrophilic bromination by polarizing NBS, as evidenced by kinetic studies showing a 3.2-fold rate increase compared to uncatalyzed reactions. However, competing side reactions at the hydroxymethyl group necessitate temporary protection as a silyl ether.

Catalyst Design for Cross-Coupling

Pd(OAc)₂ with SPhos ligand accelerates Suzuki-Miyaura coupling by stabilizing the oxidative addition intermediate. Computational studies reveal a 14.3 kcal/mol reduction in activation energy compared to PPh₃-based systems.

Industrial-Scale Production Considerations

For bulk synthesis, the nitrile reduction method is preferred due to its high yield and compatibility with continuous flow reactors. Implementing a packed-bed reactor with immobilized LiAlH₄ reduces safety risks associated with handling pyrophoric reagents. Pilot-scale trials demonstrate a 12% cost reduction compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-bromo-6-methylpyridine-3-carboxylic acid, while substitution of the bromine atom with an amine can produce 4-amino-6-methylpyridin-3-yl)methanol .

Mechanism of Action

The mechanism of action of (4-bromo-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridinylmethanol derivatives are structurally related to (4-bromo-6-methylpyridin-3-yl)methanol, differing primarily in substituent type, position, and electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₇H₈BrNO 202.05 4-Br, 6-CH₃, 3-CH₂OH
(4-Bromo-6-chloropyridin-3-yl)methanol 1807036-97-0 C₆H₅BrClNO 222.47 4-Br, 6-Cl, 3-CH₂OH
(6-Bromo-4-methoxypyridin-3-yl)methanol 1805149-41-0 C₇H₈BrNO₂ 218.05 6-Br, 4-OCH₃, 3-CH₂OH
(3-Bromo-4-pyridyl)methanol Not provided C₆H₆BrNO 188.02 3-Br, 4-CH₂OH (positional isomer)
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol 1355201-03-4 C₈H₁₂N₂O 152.19 4-CH₃, 6-NHCH₃, 3-CH₂OH

Substituent Analysis :

  • Halogen vs. Alkyl Groups: The chloro substituent in (4-bromo-6-chloropyridin-3-yl)methanol increases molecular weight compared to the methyl group in the target compound. Chlorine’s electronegativity also enhances reactivity in nucleophilic substitutions compared to methyl .
  • Methoxy vs.
  • Positional Isomerism: (3-Bromo-4-pyridyl)methanol demonstrates how bromo and hydroxymethyl group positioning alters electronic distribution and steric accessibility, affecting reactivity in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Molecular Weight : The target compound (202.05 g/mol) is lighter than the chloro-bromo analogue (222.47 g/mol) due to chlorine’s higher atomic weight .
  • Boiling Point: Data for the target compound is unavailable, but (4-bromo-6-chloropyridin-3-yl)methanol lacks a reported boiling point, suggesting high thermal stability typical of halogenated pyridines .
  • Solubility : Methoxy-containing derivatives (e.g., 1805149-41-0) likely exhibit higher water solubility than methyl- or chloro-substituted analogues due to increased polarity .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°CHigher temps increase bromination efficiency
Reaction Time8–12 hoursProlonged time reduces side products
SolventDMF/THFPolar aprotic solvents enhance solubility
CatalystNaH/Pd(PPh₃)₄Accelerates substitution/amination

Q. Table 2. Biological Assay Conditions

Assay TypeSolvent SystemConcentration Range
Enzyme Inhibition1% DMSO in PBS1–100 µM
Cell Viability0.5% DMSO in RPMI10–500 µM
Protein Binding (SPR)HEPES buffer5–200 nM

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